27-Hydroxycholesterol

Catalog No.
S515845
CAS No.
20380-11-4
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
27-Hydroxycholesterol

CAS Number

20380-11-4

Product Name

27-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

FYHRJWMENCALJY-YSQMORBQSA-N

SMILES

C[C@@H](CO)CCC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Solubility

Soluble in DMSO, not in water

Synonyms

(25R)-26-hydroxycholesterol, (25R)-cholest-5-ene-3 beta,26-diol, (3 beta,25R)-cholest-5-ene-3,26-diol, 26-hydroxycholesterol, (25R), 27-hydroxycholesterol, 5-cholestene-3 beta,27-diol, cholest-5-ene-3 beta,26-diol, (25R)-, cholest-5-ene-3 beta,27-diol

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO

Description

The exact mass of the compound 27-Hydroxycholesterol is 402.3498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 26-hydroxycholesterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Neurodegeneration and Alzheimer's Disease

Studies suggest 27-OH might be a link between high cholesterol and Alzheimer's Disease (AD) []. The FINGER trial investigated the association between 27-OH levels, cognitive function, and brain imaging in older adults. The study found that a decrease in 27-OH during a lifestyle intervention program coincided with improved cognitive function, particularly memory []. Additionally, higher baseline 27-OH levels were linked to lower brain volume and poorer cognitive scores []. These findings suggest 27-OH could be a biomarker for AD risk and a potential target for preventive strategies.

Cancer Research

27-OH acts as a selective estrogen receptor modulator (SERM) []. This means it can interact with estrogen receptors in cells, potentially influencing hormone-sensitive cancers like breast cancer. Research suggests a complex relationship between 27-OH and breast cancer risk. Some studies indicate that higher 27-OH levels might be protective against breast cancer, particularly in premenopausal women []. However, other studies suggest 27-OH might promote the growth of ER-positive breast cancer cells []. Further research is needed to clarify this relationship.

There's also ongoing investigation into the role of 27-OH in other cancers, including lung, colorectal, and prostate cancer [].

Cholesterol Metabolism and Obesity

27-OH is the major circulating oxysterol in humans, a type of modified cholesterol molecule. Studying 27-OH levels can provide insights into overall cholesterol metabolism. Additionally, research suggests a connection between 27-OH, adipose tissue (fat storage), and obesity []. Understanding this link could be crucial in developing strategies to combat obesity-related health problems.

27-Hydroxycholesterol is a significant oxysterol, specifically a metabolite of cholesterol, produced primarily through the action of the enzyme sterol 27-hydroxylase, encoded by the gene CYP27A1. This compound plays a critical role in various biological processes, functioning as both a selective estrogen receptor modulator and an agonist of the liver X receptor. It is recognized for its dual nature, acting as a mixed agonist-antagonist of estrogen receptors, which allows it to influence cellular responses in different tissues. The presence of 27-hydroxycholesterol in the bloodstream correlates with total cholesterol levels and has been linked to several diseases, including breast cancer and cardiovascular conditions .

27-HC exerts its effects through two main mechanisms:

  • Selective Estrogen Receptor Modulator (SERM)

    27-HC can bind to estrogen receptors (ERs), acting as a SERM []. This means it can act as an agonist (activator) or antagonist (inhibitor) of ERs depending on the tissue type []. In breast cancer cells, for example, 27-HC has been shown to act as an agonist, promoting tumor growth [].

  • Liver X Receptor (LXR) Agonist

    27-HC can also activate LXRs, nuclear receptors involved in cholesterol homeostasis []. Activation of LXRs can regulate cholesterol metabolism, inflammation, and cell proliferation [].

The primary reaction involving 27-hydroxycholesterol occurs through hydroxylation at the 27th carbon position of cholesterol. This reaction is catalyzed by CYP27A1, leading to the formation of 27-hydroxycholesterol from cholesterol. Subsequently, this compound can be metabolized by oxysterol 7α-hydroxylase (CYP7B1), which further processes it into bile acids. The metabolic pathway includes:

  • Formation: Cholesterol → 27-Hydroxycholesterol (via CYP27A1)
  • Metabolism: 27-Hydroxycholesterol → Bile Acids (via CYP7B1)

These enzymatic reactions are crucial for maintaining cholesterol homeostasis and regulating bile acid synthesis .

27-Hydroxycholesterol exhibits diverse biological activities:

  • Selective Estrogen Receptor Modulation: It binds to estrogen receptors α and β, influencing gene expression related to cell proliferation and survival. Its unique binding properties allow it to act differently in various tissues, promoting growth in estrogen-sensitive cancers such as breast cancer .
  • Inflammatory Response: Elevated levels of 27-hydroxycholesterol have been associated with increased inflammatory responses in macrophages and vascular tissues, contributing to conditions like atherosclerosis .
  • Hematopoietic Stem Cell Regulation: Recent studies indicate that it may regulate hematopoietic stem cell mobilization and apoptosis, suggesting potential therapeutic applications in hematological malignancies .

The synthesis of 27-hydroxycholesterol primarily involves enzymatic hydroxylation of cholesterol. The key methods include:

  • Enzymatic Hydroxylation: Utilizing the enzyme CYP27A1 to convert cholesterol into 27-hydroxycholesterol.
  • Chemical Synthesis: Although less common, synthetic routes can be developed using organic chemistry techniques to achieve hydroxylation at the specific carbon site.

Research continues into optimizing these methods for increased yield and specificity .

The applications of 27-hydroxycholesterol span several fields:

  • Cancer Research: Its role as a selective estrogen receptor modulator makes it a target for developing therapies against ER-positive breast cancer.
  • Cardiovascular Health: Understanding its mechanisms may lead to new treatments for atherosclerosis and other cardiovascular diseases.
  • Hematological Malignancies: Investigating its effects on hematopoietic stem cells could provide insights into novel treatments for blood cancers .

Studies have shown that 27-hydroxycholesterol interacts with various cellular pathways:

  • Estrogen Receptors: It competes with estradiol for binding to estrogen receptors, influencing their activity and downstream signaling pathways.
  • Liver X Receptors: It acts as an agonist for liver X receptors, which are involved in lipid metabolism and inflammation regulation.
  • Reactive Oxygen Species: Research indicates that 27-hydroxycholesterol may elevate reactive oxygen species levels in certain cell types, contributing to oxidative stress and cellular damage .

Several compounds share structural similarities with 27-hydroxycholesterol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
24-HydroxycholesterolHydroxylated at the 24th carbonInvolved in neuroprotection and cholesterol metabolism
25-HydroxycholesterolHydroxylated at the 25th carbonActs on liver X receptors; involved in lipid homeostasis
CholestanolSaturated derivative of cholesterolLess bioactive than 27-hydroxycholesterol; involved in metabolic disorders
7-Keto-cholesterolOxidized form without hydroxyl groupActs as a ligand for liver X receptors but lacks estrogenic activity

While these compounds share similar structural features as derivatives of cholesterol, 27-hydroxycholesterol is unique due to its specific interactions with estrogen receptors and its dual role in various biological processes .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

7.1

Exact Mass

402.3498

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T2NA6P5SQ

Other CAS

20380-11-4

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
1: Hashimoto Y, Sugiura H, Togo S, Koarai A, Abe K, Yamada M, Ichikawa T, Kikuchi T, Numakura T, Onodera K, Tanaka R, Sato K, Yanagisawa S, Okazaki T, Tamada T, Kikuchi T, Hoshikawa Y, Okada Y, Ichinose M. 27-Hydroxycholesterol accelerates cellular senescence in human lung resident cells. Am J Physiol Lung Cell Mol Physiol. 2016 Jun 1;310(11):L1028-41. doi: 10.1152/ajplung.00351.2015. Epub 2016 Apr 1. PubMed PMID: 27036870.
2: Shirouchi B, Kashima K, Horiuchi Y, Nakamura Y, Fujimoto Y, Tong LT, Sato M. 27-Hydroxycholesterol suppresses lipid accumulation by down-regulating lipogenic and adipogenic gene expression in 3T3-L1 cells. Cytotechnology. 2016 Mar 17. [Epub ahead of print] PubMed PMID: 26983933.
3: Roberg-Larsen H, Lund K, Seterdal KE, Solheim S, Vehus T, Solberg N, Krauss S, Lundanes E, Wilson SR. Mass spectrometric detection of 27-hydroxycholesterol in breast cancer exosomes. J Steroid Biochem Mol Biol. 2016 Feb 10. pii: S0960-0760(16)30020-6. doi: 10.1016/j.jsbmb.2016.02.006. [Epub ahead of print] PubMed PMID: 26877254.
4: Heverin M, Ali Z, Olin M, Tillander V, Joibari MM, Makoveichuk E, Leitersdorf E, Warner M, Olivercrona G, Gustafsson JÅ, Björkhem I. On the regulatory importance of 27-hydroxycholesterol in mouse liver. J Steroid Biochem Mol Biol. 2016 Feb 3. pii: S0960-0760(16)30015-2. doi: 10.1016/j.jsbmb.2016.02.001. [Epub ahead of print] Review. PubMed PMID: 26851362.
5: Wang HL, Wang YY, Liu XG, Kuo SH, Liu N, Song QY, Wang MW. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer's Disease: A Meta-Analysis. J Alzheimers Dis. 2016 Jan 13;51(1):45-55. doi: 10.3233/JAD-150734. PubMed PMID: 26836015.
6: Vini R, Juberiya AM, Sreeja S. Evidence of pomegranate methanolic extract in antagonizing the endogenous SERM, 27-hydroxycholesterol. IUBMB Life. 2016 Feb;68(2):116-21. doi: 10.1002/iub.1465. Epub 2016 Jan 12. PubMed PMID: 26756990.
7: Raza S, Meyer M, Schommer J, Hammer KD, Guo B, Ghribi O. 27-Hydroxycholesterol stimulates cell proliferation and resistance to docetaxel-induced apoptosis in prostate epithelial cells. Med Oncol. 2016 Feb;33(2):12. doi: 10.1007/s12032-015-0725-5. Epub 2016 Jan 5. PubMed PMID: 26732475.
8: Vurusaner B, Gamba P, Gargiulo S, Testa G, Staurenghi E, Leonarduzzi G, Poli G, Basaga H. Nrf2 antioxidant defense is involved in survival signaling elicited by 27-hydroxycholesterol in human promonocytic cells. Free Radic Biol Med. 2016 Feb;91:93-104. doi: 10.1016/j.freeradbiomed.2015.12.007. Epub 2015 Dec 10. PubMed PMID: 26689473.
9: Marengo B, Bellora F, Ricciarelli R, De Ciucis C, Furfaro A, Leardi R, Colla R, Pacini D, Traverso N, Moretta A, Pronzato MA, Bottino C, Domenicotti C. Oxysterol mixture and, in particular, 27-hydroxycholesterol drive M2 polarization of human macrophages. Biofactors. 2016 Jan-Feb;42(1):80-92. doi: 10.1002/biof.1243. Epub 2015 Dec 16. PubMed PMID: 26669587.
10: Nelson ER. Detection of Endogenous Selective Estrogen Receptor Modulators such as 27-Hydroxycholesterol. Methods Mol Biol. 2016;1366:431-43. doi: 10.1007/978-1-4939-3127-9_34. PubMed PMID: 26585155.
11: Raza S, Ohm JE, Dhasarathy A, Schommer J, Roche C, Hammer KD, Ghribi O. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells. Mol Cell Biochem. 2015 Dec;410(1-2):187-95. doi: 10.1007/s11010-015-2551-7. Epub 2015 Sep 8. PubMed PMID: 26350565; PubMed Central PMCID: PMC4821067.
12: Zhang DD, Yu HL, Ma WW, Liu QR, Han J, Wang H, Xiao R. 27-Hydroxycholesterol contributes to disruptive effects on learning and memory by modulating cholesterol metabolism in the rat brain. Neuroscience. 2015 Aug 6;300:163-73. doi: 10.1016/j.neuroscience.2015.05.022. Epub 2015 May 16. PubMed PMID: 25987203.
13: Gargiulo S, Gamba P, Testa G, Rossin D, Biasi F, Poli G, Leonarduzzi G. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability. Aging Cell. 2015 Aug;14(4):569-81. doi: 10.1111/acel.12322. Epub 2015 Mar 10. PubMed PMID: 25757594; PubMed Central PMCID: PMC4531071.
14: Lee WR, Ishikawa T, Umetani M. The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol. Clin Lipidol. 2014;9(6):617-624. PubMed PMID: 25632306; PubMed Central PMCID: PMC4306277.
15: Ma WW, Li CQ, Yu HL, Zhang DD, Xi YD, Han J, Liu QR, Xiao R. The oxysterol 27-hydroxycholesterol increases oxidative stress and regulate Nrf2 signaling pathway in astrocyte cells. Neurochem Res. 2015 Apr;40(4):758-66. doi: 10.1007/s11064-015-1524-2. Epub 2015 Jan 29. PubMed PMID: 25630716.
16: Heo W, Kim SM, Eo SK, Rhim BY, Kim K. FSL-1, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol. Korean J Physiol Pharmacol. 2014 Dec;18(6):475-80. doi: 10.4196/kjpp.2014.18.6.475. Epub 2014 Dec 30. PubMed PMID: 25598661; PubMed Central PMCID: PMC4296036.
17: Bandaru VV, Haughey NJ. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum. BMC Neurosci. 2014 Dec 24;15:137. doi: 10.1186/s12868-014-0137-z. PubMed PMID: 25539717; PubMed Central PMCID: PMC4304132.
18: Civra A, Cagno V, Donalisio M, Biasi F, Leonarduzzi G, Poli G, Lembo D. Inhibition of pathogenic non-enveloped viruses by 25-hydroxycholesterol and 27-hydroxycholesterol. Sci Rep. 2014 Dec 15;4:7487. doi: 10.1038/srep07487. PubMed PMID: 25501851; PubMed Central PMCID: PMC4265783.
19: Kim SM, Kim BY, Eo SK, Kim CD, Kim K. 27-Hydroxycholesterol up-regulates CD14 and predisposes monocytic cells to superproduction of CCL2 in response to lipopolysaccharide. Biochim Biophys Acta. 2015 Mar;1852(3):442-50. doi: 10.1016/j.bbadis.2014.12.003. Epub 2014 Dec 9. PubMed PMID: 25497142.
20: Heverin M, Maioli S, Pham T, Mateos L, Camporesi E, Ali Z, Winblad B, Cedazo-Minguez A, Björkhem I. 27-hydroxycholesterol mediates negative effects of dietary cholesterol on cognition in mice. Behav Brain Res. 2015 Feb 1;278:356-9. doi: 10.1016/j.bbr.2014.10.018. Epub 2014 Oct 18. PubMed PMID: 25453744.

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